N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide

FtsZ inhibition Antibacterial SAR Heterocyclic scaffold

This compound occupies unexplored 2,6-difluorobenzamide chemical space—the 5-chlorothiophene terminus introduces halogen-bonding potential absent in oxadiazole and thiazolopyridine series that dominate published FtsZ inhibitor literature. The methoxyethyl linker provides a hydrogen-bond acceptor and extended rotational freedom not found in methylene-linked analogs. Procure this exact structure to systematically map thiophene-dependent SAR, perform matched-pair linker chemistry comparisons (methylene vs. methoxyethyl vs. oxymethylene), and experimentally determine whether β-lactam MRSA resensitization is scaffold-dependent or a class-wide property.

Molecular Formula C14H12ClF2NO2S
Molecular Weight 331.76
CAS No. 2034528-83-9
Cat. No. B2813202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide
CAS2034528-83-9
Molecular FormulaC14H12ClF2NO2S
Molecular Weight331.76
Structural Identifiers
SMILESCOC(CNC(=O)C1=C(C=CC=C1F)F)C2=CC=C(S2)Cl
InChIInChI=1S/C14H12ClF2NO2S/c1-20-10(11-5-6-12(15)21-11)7-18-14(19)13-8(16)3-2-4-9(13)17/h2-6,10H,7H2,1H3,(H,18,19)
InChIKeyUKZBGMLTUDXBEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide (CAS 2034528-83-9): Procurement-Grade Structural and Property Baseline


This compound is a synthetic tripartite molecule comprising a 2,6-difluorobenzamide warhead, a central methoxyethyl linker, and a terminal 5-chlorothiophene ring . It belongs to the broader class of 2,6-difluorobenzamides that have been extensively characterized as inhibitors of the bacterial cell division protein FtsZ, a validated antibacterial target [1]. The molecular formula is C₁₄H₁₂ClF₂NO₂S with a molecular weight of 331.8 g/mol . Unlike many screening-library benzamides that lack a terminal heterocycle, the 5-chlorothiophene substituent introduces both halogen-bonding potential and distinct electronic properties that may influence target binding and physicochemical behavior relative to phenyl- or oxadiazole-terminated analogs [2]. The methoxyethyl spacer distinguishes this compound from methylene-linked analogs by offering increased rotational freedom and altered hydrogen-bonding capacity, which can impact both potency and ADME profiles within the FtsZ inhibitor pharmacophore [2].

Why N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide Cannot Be Treated as an Interchangeable 2,6-Difluorobenzamide


Within the 2,6-difluorobenzamide class, minor structural variations in the linker and terminal heterocycle produce profound differences in antibacterial potency, spectrum, and resistance-reversal capacity. The well-characterized analog PC190723—which replaces the thiophene with a thiazolopyridine and uses an oxymethylene linker—achieves MIC values of 0.5–1 µg/mL against S. aureus, whereas structurally similar oxadiazole analogs in the same study show either drastically reduced activity or complete inactivity depending on the central scaffold [1]. This steep SAR landscape means that presuming interchangeability between any two 2,6-difluorobenzamides without explicit comparative data carries a high risk of selecting an ineffective or suboptimal compound for a given assay system. The target compound's unique combination of a 5-chlorothiophene terminus with a methoxyethyl linker occupies a distinct region of chemical space that cannot be adequately modeled by extrapolating from oxadiazole, triazole, or phenyl-substituted analogs, making direct procurement of this specific structure essential when thiophene-based SAR exploration is the scientific objective [1][2].

Quantitative Differentiation Evidence for N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide versus Closest Analogs


Central Scaffold Architecture: Thiophene versus Oxadiazole and Triazole in FtsZ-Targeted 2,6-Difluorobenzamides

In a systematic study of 15 tripartite 2,6-difluorobenzamides, the nature of the central five-membered heterocyclic scaffold was the dominant determinant of antibacterial activity against three S. aureus strains, including MRSA and MSSA. The most active compound in that series, a 1,2,4-oxadiazole derivative (II.c), exhibited MIC values of 0.5–1 µg/mL, whereas multiple 1,2,3-triazole and 1,3,4-oxadiazole congeners were completely inactive (MIC > 64 µg/mL) [1]. The target compound replaces the oxadiazole/triazole core with a thiophene ring—a scaffold not represented in the Barbier et al. collection. Thiophene-containing 2,6-difluorobenzamides have been independently reported to exhibit antibacterial activity against MRSA, with the isopentyloxy-substituted derivative demonstrating measurable activity against vancomycin-resistant Enterococcus faecium (VRE), a property not observed for the oxadiazole series [2]. While direct head-to-head MIC data for the target compound against these specific comparators are not publicly available, the scaffold divergence strongly implies a distinct SAR trajectory that cannot be predicted from oxadiazole or triazole data alone [1][2].

FtsZ inhibition Antibacterial SAR Heterocyclic scaffold

Linker Chemistry: Methoxyethyl versus Methylene Spacer in 2,6-Difluorobenzamide FtsZ Inhibitors

The Barbier et al. 2022 study employed a methylene (-CH₂-) linker connecting the central heterocycle to the 2,6-difluorobenzamide moiety across all 15 compounds [1]. The target compound replaces this methylene spacer with a methoxyethyl (-CH(OCH₃)-CH₂-) linker. This substitution introduces an ether oxygen that can act as a hydrogen-bond acceptor and increases the distance and degrees of rotational freedom between the terminal thiophene and the benzamide warhead. In the related benzamide FtsZ inhibitor literature, the methoxyethyl linker is a feature of the antibacterial compound N-(2-(5-acetylthiophen-2-yl)ethyl)-2,6-difluorobenzamide, which has demonstrated notable antimicrobial activity against Staphylococcus aureus with an MIC comparable to established antibiotics, though precise MIC values in head-to-head format against the methylene-linked series are not available . The methoxyethyl linker has also been noted to improve solubility relative to purely aromatic methylene-linked substituents, which may translate into better compound handling characteristics in aqueous assay systems [2]. However, this solubility advantage has not been quantified in a direct comparative study with the methylene-linked oxadiazole series, and therefore must be considered a class-level inference rather than a measured difference.

Linker SAR FtsZ inhibitor design Pharmacophore optimization

Terminal Substituent Electronics: 5-Chlorothiophene versus 4-tert-Butylphenyl in Antibacterial 2,6-Difluorobenzamides

The most potent compound identified in the Barbier et al. 2022 study (II.c) terminates in a 4-tert-butylphenyl group and achieves MIC values of 0.5–1 µg/mL against S. aureus with no detectable human cytotoxicity [1]. The target compound replaces this electron-donating, lipophilic tert-butylphenyl terminus with a 5-chlorothiophene—a heterocycle that introduces both a chlorine atom capable of halogen bonding and a sulfur atom contributing to polarizability. In a separate study on benzo[b]thiophene acylhydrazones targeting multidrug-resistant S. aureus, the presence of the thiophene sulfur and appropriate halogen substitution were critical determinants of antibacterial activity, with some thiophene-containing analogs retaining potency against resistant strains [2]. While specific MIC data for the 5-chlorothiophene analog are not available, the electronic divergence from the 4-tert-butylphenyl benchmark (Hammett σₚ for Cl: +0.23 and thiophene π-excessivity vs. σₚ for t-Bu: −0.20 on a phenyl ring) creates a fundamentally different electronic environment at the terminal position that could differentially influence FtsZ binding pocket interactions [1][2].

Halogen bonding Electronic effects Antibacterial potency

Benzamide Substitution Pattern: 2,6-Difluoro versus 3-Dimethylamino in Chlorothiophene-Methoxyethyl-Benzamides

A closely related compound, N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-(dimethylamino)benzamide (CAS 2034528-93-1), shares the identical chlorothiophene and methoxyethyl linker but replaces the 2,6-difluoro substitution with a 3-dimethylamino group [1]. The 2,6-difluorobenzamide motif has been established as a privileged pharmacophore for FtsZ inhibition, with the fluorine atoms making critical hydrophobic contacts in the allosteric binding pocket adjacent to the GTP-binding site [2]. The 3-dimethylamino variant lacks this established FtsZ pharmacophore and is associated with a different biological target space, being primarily investigated for P2X3 antagonistic activity rather than antibacterial applications [1]. This fundamental target switch demonstrates that the 2,6-difluoro substitution pattern is not merely a potency modifier but a determinant of biological mechanism. For researchers specifically pursuing FtsZ inhibition, the 2,6-difluoro substitution is a structural requirement supported by extensive crystallographic and biochemical evidence, making the 3-dimethylamino analog an inappropriate functional substitute despite its greater commercial availability [2][3].

Fluorine substitution FtsZ pharmacophore Benzamide SAR

Resistance-Reversal Potential: Class-Level Evidence for 2,6-Difluorobenzamides as β-Lactam Resensitizers in MRSA

Several 2,6-difluorobenzamide derivatives have been demonstrated to reverse oxacillin resistance in highly resistant clinical MRSA strains at concentrations far below their MICs [1]. In the Chern et al. 2020 study, five difluorobenzamide derivatives with 3-oxygen-linked substituents all exhibited this resistance-breaking property, reducing oxacillin MICs in MRSA by ≥8-fold when co-administered at sub-inhibitory concentrations (typically 1/8 to 1/4 of the compound's standalone MIC) [1]. PC190723, a 2,6-difluorobenzamide with a thiazolopyridine scaffold, has been shown to act synergistically with β-lactam antibiotics in vitro and in vivo in a murine model of MRSA infection [2]. Because the resistance-reversal phenotype is a class property of 2,6-difluorobenzamides stemming from FtsZ polymerization stabilization, the target compound is predicted to share this property, but no direct experimental confirmation is available. Quantitative benchmarking of resistance-reversal potency (e.g., oxacillin MIC fold-reduction at a defined test concentration) has not been reported for the target compound.

MRSA resensitization β-lactam synergy Resistance reversal

Predicted Physicochemical Profile: Calculated logP as a Surrogate for Bacterial Cell Penetration in Gram-Positive Organisms

The target compound's molecular formula (C₁₄H₁₂ClF₂NO₂S, MW 331.8) falls within favorable drug-like property space for antibacterial agents targeting Gram-positive pathogens. Using structural fragment analysis, the compound is predicted to have a logP in the range of 2.5–3.5, which is comparable to the calculated logP of PC190723 (clogP ≈ 3.1) and within the optimal range for Gram-positive bacterial cell wall penetration [1]. In contrast, the comparator compound N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-(dimethylamino)benzamide (CAS 2034528-93-1) contains a basic dimethylamino group (predicted pKa ≈ 8.5) that would be substantially protonated at physiological pH, resulting in a lower effective logD₇.₄ and potentially reduced passive membrane permeability compared to the neutral 2,6-difluoro analog . However, all logP/logD values cited for the target compound are computational predictions; experimentally measured values have not been identified in the literature.

Predicted logP Drug-likeness Gram-positive penetration

Optimal Research Application Scenarios for N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide


FtsZ Inhibitor SAR Expansion: Thiophene Scaffold Library Construction

This compound serves as a critical entry point into thiophene-based 2,6-difluorobenzamide SAR, complementing existing oxadiazole, triazole, and thiazolopyridine series that dominate the published FtsZ inhibitor literature. As demonstrated by Barbier et al. (2022), scaffold identity is the primary determinant of antibacterial activity within the 2,6-difluorobenzamide class, with some scaffolds yielding sub-µg/mL MICs while others are completely inactive [1]. The target compound enables systematic exploration of thiophene SAR, which is currently absent from the published systematic collections yet has independent literature support for antibacterial activity in related benzamide-thiophene conjugates [2]. Procurement for this application is indicated when the research objective is to construct a scaffold-diverse library for comprehensive FtsZ pharmacophore mapping [1].

Linker Optimization Studies: Methoxyethyl versus Methylene Bioisostere Evaluation

The methoxyethyl linker in this compound represents a distinct connectivity motif not explored in the Barbier et al. 2022 collection, which exclusively used methylene linkers [1]. The ether oxygen in the methoxyethyl spacer introduces a hydrogen-bond acceptor that may engage water networks or protein backbone amides in the FtsZ binding site, while the extended linker length alters the spatial relationship between the terminal thiophene and the benzamide core. This compound is therefore specifically suited for studies that systematically compare linker chemistry (methylene, methoxyethyl, oxymethylene, aminoethyl) within matched molecular pairs to deconvolute linker contributions to potency, solubility, and metabolic stability [1][3].

MRSA Resistance-Reversal Phenotype Validation for Thiophene-Containing 2,6-Difluorobenzamides

The class-level property of β-lactam resensitization in MRSA has been demonstrated for multiple 2,6-difluorobenzamide derivatives but has not been experimentally tested for any thiophene-containing member of this class [3]. This compound provides a unique opportunity to determine whether the resistance-reversal phenotype persists when the central scaffold is changed from oxadiazole/thiazolopyridine to thiophene, which is mechanistically informative for understanding whether FtsZ polymerization stabilization and the associated β-lactam synergy are scaffold-dependent or truly class-wide properties [2][3]. Such studies are directly relevant to combination therapy development for MRSA and can be conducted at sub-MIC concentrations in checkerboard assays with oxacillin [3].

Physicochemical Benchmarking of Neutral versus Basic Benzamide FtsZ Inhibitors

The target compound (neutral 2,6-difluoro substitution) and its close analog CAS 2034528-93-1 (basic 3-dimethylamino substitution) form a matched molecular pair that differs only in benzamide substitution pattern, enabling the experimental determination of how ionization state affects Gram-positive bacterial permeability, FtsZ target engagement, and mammalian cytotoxicity [1]. The predicted logD difference of approximately 1 log unit at physiological pH translates to an estimated 10-fold difference in membrane partitioning, which can be experimentally validated using parallel artificial membrane permeability assays (PAMPA) and bacterial uptake measurements [1]. This application is particularly relevant for antibacterial drug discovery programs that require a balanced profile of target potency, permeability, and selectivity [2].

Quote Request

Request a Quote for N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.